molecular formula C10H11FN2O B2579366 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 847605-44-1

6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2579366
CAS No.: 847605-44-1
M. Wt: 194.209
InChI Key: LVHPRAYWLYMDDK-UHFFFAOYSA-N
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Description

6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a fluorine atom at the 6th position, an isopropyl group at the 1st position, and a dihydro-1,3-benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-substituted aniline derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzodiazole core.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzodiazoles.

Scientific Research Applications

6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Its stability and reactivity profile make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound can modulate receptor activity, leading to altered neurotransmission. The fluorine atom enhances the compound’s binding affinity and selectivity, while the isopropyl group influences its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the fluorine atom, resulting in different electronic properties and biological activity.

    6-chloro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: The chlorine atom provides different reactivity and pharmacological profiles compared to the fluorine analog.

    6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The methyl group instead of the isopropyl group alters the compound’s steric and electronic characteristics.

Uniqueness

6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of the fluorine atom and the isopropyl group, which together enhance its binding affinity, selectivity, and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-3-propan-2-yl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHPRAYWLYMDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (5-fluoro-2-nitrophenyl)isopropylamine (Step 1 of Example 9, 5.85 g, 30 mmol) and 10% Pd—C (600 mg) in MeOH was stirred under atmosphere of hydrogen gas at room temperature for 12 h. The catalyst was filtered off on a pad of Celite, and the filtrate was evaporated under reduced pressure. To the residue was added 1,1′-carbonyldiimidazole (4.5 g, 28 mmol) and THF (100 μL) and then stirred at 100° C. for 10 h. After cooling, the volatile materials were removed under reduced pressure and the residue was partitioned between ethylacetate and H2O. After extraction with ethylacetate (3 times), the combined organic phase was washed with brine, dried over MgSO4 and concentrated. The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1) to give 3.47 g (60%) of the title compound as a white solid.
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Two
Yield
60%

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